molecular formula C10H8ClNO B3054804 1H-Indole, 1-(chloroacetyl)- CAS No. 61995-53-7

1H-Indole, 1-(chloroacetyl)-

Cat. No.: B3054804
CAS No.: 61995-53-7
M. Wt: 193.63 g/mol
InChI Key: FGOZRGMJVCIVKG-UHFFFAOYSA-N
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Description

1H-Indole, 1-(chloroacetyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 1H-Indole, 1-(chloroacetyl)- typically involves the reaction of indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Indole, 1-(chloroacetyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole, 1-(chloroacetyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 1-(chloroacetyl)- involves its interaction with various molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

1H-Indole, 1-(chloroacetyl)- can be compared with other indole derivatives such as:

These comparisons highlight the unique properties of 1H-Indole, 1-(chloroacetyl)-, particularly its reactivity due to the presence of the chloroacetyl group.

Properties

IUPAC Name

2-chloro-1-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOZRGMJVCIVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455788
Record name 1H-Indole, 1-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61995-53-7
Record name 1H-Indole, 1-(chloroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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